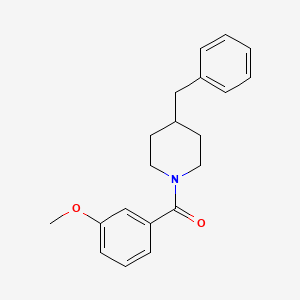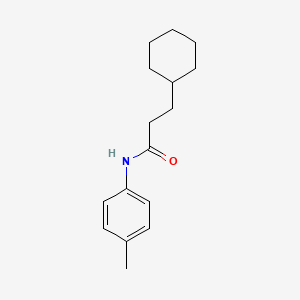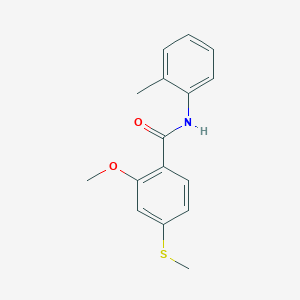
N-(3-chloro-4-cyanophenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-cyanophenyl)benzenesulfonamide is a chemical compound known for its diverse applications in scientific research. It is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a chloro and a cyano group. This compound is often used in the synthesis of various derivatives for medicinal and industrial purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-cyanophenyl)benzenesulfonamide typically involves the reaction of 3-chloro-4-cyanophenylamine with benzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include:
- Solvent: Dichloromethane or chloroform
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-cyanophenyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The sulfonamide group can undergo oxidation to form sulfonic acids.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), mild heating
Reduction: Reducing agents (lithium aluminum hydride, hydrogen gas), solvents (ether, tetrahydrofuran)
Oxidation: Oxidizing agents (hydrogen peroxide, potassium permanganate), solvents (water, acetic acid)
Major Products Formed
Substitution: N-(3-substituted-4-cyanophenyl)benzenesulfonamide derivatives
Reduction: N-(3-chloro-4-aminophenyl)benzenesulfonamide
Scientific Research Applications
N-(3-chloro-4-cyanophenyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition, particularly carbonic anhydrase inhibitors.
Medicine: Investigated for its potential anticancer and antimicrobial properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-cyanophenyl)benzenesulfonamide involves the inhibition of specific enzymes such as carbonic anhydrase. The compound binds to the active site of the enzyme, preventing its normal function. This inhibition can lead to various biological effects, including the reduction of tumor growth and antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-methylphenyl)benzenesulfonamide
- N-(3-chloro-4-nitrophenyl)benzenesulfonamide
- N-(3-chloro-4-aminophenyl)benzenesulfonamide
Uniqueness
N-(3-chloro-4-cyanophenyl)benzenesulfonamide is unique due to the presence of both chloro and cyano groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C13H9ClN2O2S |
|---|---|
Molecular Weight |
292.74 g/mol |
IUPAC Name |
N-(3-chloro-4-cyanophenyl)benzenesulfonamide |
InChI |
InChI=1S/C13H9ClN2O2S/c14-13-8-11(7-6-10(13)9-15)16-19(17,18)12-4-2-1-3-5-12/h1-8,16H |
InChI Key |
ZIEDTINTAWGJJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Thiophen-2-ylacetyl)amino]benzamide](/img/structure/B11174277.png)

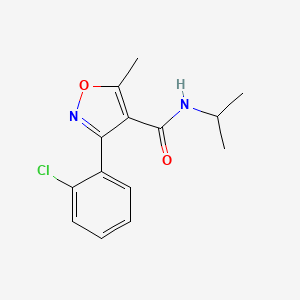

![N-(4-ethylphenyl)-3-[(2-methylpropanoyl)amino]benzamide](/img/structure/B11174294.png)
![1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-(4-fluorophenyl)ethanone](/img/structure/B11174318.png)


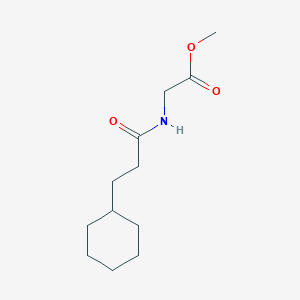
![N-(4-bromo-2-fluorophenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide](/img/structure/B11174332.png)
